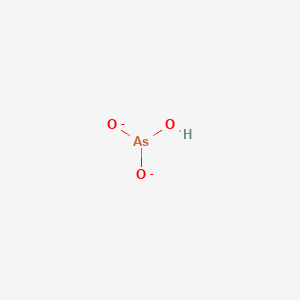

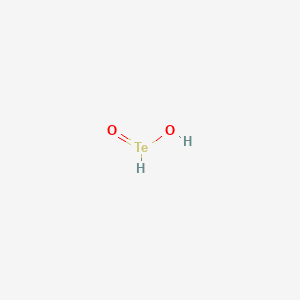

Hydrogen ortho-arsenite ion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Arsenite(2-) is an arsenite ion resulting from the removal of a proton from two of the hydroxy groups of arsenous acid. It is an arsenite ion and a divalent inorganic anion. It is a conjugate base of an arsenite(1-). It is a conjugate acid of an arsenite(3-).

Wissenschaftliche Forschungsanwendungen

Physisorption and Ortho–Para Conversion

Research on molecular hydrogen, including its ortho and para species, has shown significant advancements. The physisorption properties and interconversion rate of ortho and para hydrogen have been investigated, providing insights into the rotational motion of hydrogen molecules and their interaction with surfaces. This has applications in understanding astronomical phenomena and surface interactions of hydrogen in various states (Fukutani & Sugimoto, 2013).

Catalytic Applications in Chemical Reactions

Studies have been conducted on catalysts for hydrogenation reactions, such as converting ortho-chloronitrobenzene to ortho-chloroaniline, using ruthenium as an active phase. This research is crucial for developing efficient and selective catalysts in various hydrogenation processes (Pietrowski & Wojciechowska, 2009).

Hydrogen Storage and Conversion

The Totalized Hydrogen Energy Utilization System (THEUS) uses liquid hydrogen and recovers Boil-Off Gas (BOG) in metal hydride tanks. Research here focuses on the para-ortho conversion and its impact on hydrogen storage, which is crucial for energy applications, including hydrogen and electric vehicles (Nakano et al., 2012).

Dissociative Recombination and Molecular Ionization

Investigations into the dissociative recombination of molecular hydrogen ions with electrons have revealed structured cross sections and rate coefficients, providing valuable insights into the physical properties of hydrogen in various states. This knowledge is fundamental for understanding molecular interactions in physics and chemistry (Zhaunerchyk et al., 2007).

Influence on Hydrogen Storage System Performance

Studies have explored the effects of para-ortho conversion on hydrogen storage systems, revealing that endothermic conversion increases net storage capacity and affects temperature dynamics. This research is significant for enhancing the efficiency of hydrogen storage technologies (Ubaid et al., 2014).

Ionization and Dissociation Energies

Research has focused on determining the ionization and dissociation energies of the hydrogen molecule, improving the precision of these measurements. Such studies are vital for advancing our understanding of molecular energy structures in chemistry and physics (Liu et al., 2009).

Interaction with Nonferrous Metal Oxides

The oxidation of As(III) to As(V) has been enhanced using nonferrous metal oxides like TiO2 as a catalyst in the presence of H2O2. This study has implications for environmental remediation and water treatment technologies (Kim et al., 2015).

Electrochemical Hydrogen Production

Research has shown that the production of hydrogen can be coupled with the oxidation of arsenite (As(III)) using an electrochemical system. This process not only generates hydrogen but also aids in the removal of significant inorganic pollutants, providing a dual benefit in environmental applications (Kim et al., 2014).

Rotational Excitation in Molecular Hydrogen

Investigations into the role of internal molecular degrees of freedom, like rotation, in low-energy collisions have shown that rotationally excited ortho-hydrogen reacts faster due to stronger long-range attractions. This research is crucial for understanding the dynamics of cold and ultracold chemistry, particularly in astrochemistry (Shagam et al., 2015).

Eigenschaften

Produktname |

Hydrogen ortho-arsenite ion |

|---|---|

Molekularformel |

AsHO3-2 |

Molekulargewicht |

123.928 g/mol |

IUPAC-Name |

hydrogen arsorite |

InChI |

InChI=1S/AsHO3/c2-1(3)4/h2H/q-2 |

InChI-Schlüssel |

RJFGWSIMCQVVJS-UHFFFAOYSA-N |

SMILES |

O[As]([O-])[O-] |

Kanonische SMILES |

O[As]([O-])[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]-8-fluoro-6-[(Z)-3-hydroxyprop-1-enyl]-1-methyl-4-oxo-quinoline-3-carboxamide](/img/structure/B1237585.png)

![N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B1237593.png)

![methyl (2S,4R,5S,6S)-6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1237597.png)

![2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1237601.png)

![N-[(1,2-dimethyl-5-indolyl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B1237603.png)